2-Bromo-4-chloro-1-cyclopropylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-1-cyclopropylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKPGXZRASECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Stereochemical Considerations of 2 Bromo 4 Chloro 1 Cyclopropylbenzene
Systematic Nomenclature and Positional Isomerism in Halogenated Cyclopropylbenzenes
The systematic name for the compound, 2-Bromo-4-chloro-1-cyclopropylbenzene, is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules for naming organic compounds. In this system, the benzene (B151609) ring is the parent structure. The substituents—bromo, chloro, and cyclopropyl (B3062369) groups—are listed alphabetically. youtube.comyoutube.com The numbering of the carbon atoms on the benzene ring is assigned to give the substituents the lowest possible locants, with the carbon attached to the cyclopropyl group designated as position 1. This leads to the bromine atom at position 2 and the chlorine atom at position 4.
Halogenated cyclopropylbenzenes, such as this compound, exhibit positional isomerism. This type of isomerism arises from the different possible arrangements of the substituents on the benzene ring. doubtnut.com For a disubstituted benzene ring, there are three possible isomers: ortho (1,2-), meta (1,3-), and para (1,4-). doubtnut.com In the case of this compound, the arrangement of the three different substituents allows for a greater number of positional isomers. The specific isomer, this compound, is just one of several possibilities, each with unique physical and chemical properties due to the different spatial relationships between the functional groups.
The table below illustrates the systematic naming of the core structure and its halogenated derivatives.
| Compound Name | Parent Structure | Substituents | Positional Locants |
| Cyclopropylbenzene (B146485) | Benzene | Cyclopropyl | 1 |
| 1-Bromo-3-chlorobenzene | Benzene | Bromo, Chloro | 1, 3 |
| This compound | Benzene | Bromo, Chloro, Cyclopropyl | 2, 4, 1 |
Conformational Analysis of the Cyclopropyl Group when Fused to Aromatic Systems
The cyclopropyl group attached to the benzene ring in this compound is not static; it can rotate around the single bond connecting it to the aromatic ring. This rotation is subject to an energy barrier, leading to preferred conformations. For cyclopropylbenzene itself, the most stable conformation is the "bisected" form, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, and one of the C-H bonds of the cyclopropyl group lies in the plane of the aromatic ring. nih.gov This conformation allows for maximum overlap between the π-orbitals of the benzene ring and the Walsh orbitals of the cyclopropane (B1198618) ring, resulting in electronic stabilization. datapdf.com
The presence of substituents on the benzene ring, particularly at the ortho positions, can significantly influence the preferred conformation and the rotational barrier. In ortho-disubstituted cyclopropylbenzenes, steric hindrance between the ortho substituents and the hydrogens of the cyclopropyl ring can destabilize the bisected conformation. cdnsciencepub.com This can lead to a preference for a "perpendicular" conformation, where the C-H bond of the cyclopropyl carbon attached to the ring is perpendicular to the plane of the arene. nih.govcdnsciencepub.com In the case of this compound, the bromine atom at the ortho position (position 2) would be expected to exert a steric influence on the rotation of the cyclopropyl group.
The energy barrier for this rotation is a key parameter. For cyclopropylbenzene, the barrier to rotation is relatively low. However, the introduction of ortho substituents can increase this barrier. For example, in 2-cyclopropyl-1,3-dimethylbenzene, the rotational barrier is estimated to be around 6.4 kJ/mol. cdnsciencepub.com The increased steric bulk of substituents can further raise this barrier.
| Compound | Preferred Conformation | Rotational Barrier (approx. kJ/mol) | Influencing Factors |
| Cyclopropylbenzene | Bisected | Low | Electronic stabilization |
| 2-Cyclopropyl-1,3-dimethylbenzene | Perpendicular | 6.4 | Steric hindrance from ortho-methyl groups |
| This compound | Likely Perpendicular | Expected to be higher than cyclopropylbenzene | Steric hindrance from ortho-bromo group |
Electronic and Steric Influence of Halogen Substituents on Aromatic Ring Geometry and Reactivity
The bromine and chlorine atoms attached to the benzene ring in this compound have a profound impact on the molecule's geometry and chemical reactivity.
Steric Effects: The physical size of the halogen substituents also plays a crucial role. The van der Waals radii of bromine and chlorine are significant, and their presence on the benzene ring can sterically hinder the approach of reagents to adjacent positions. msu.edu In this compound, the bromine atom at position 2 will sterically encumber the cyclopropyl group at position 1 and the hydrogen at position 3. This steric hindrance can influence the preferred rotational conformation of the cyclopropyl group, as discussed in the previous section, and can also affect the rates of reactions at the positions ortho to the halogens. For instance, in electrophilic aromatic substitution reactions, attack at the position between the bromo and chloro groups (position 3) would be sterically hindered.
The table below summarizes the electronic and steric properties of the substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Steric Hindrance |
| -Br | Electron-withdrawing | Electron-donating | Deactivating, ortho, para-directing | Moderate |
| -Cl | Electron-withdrawing | Electron-donating | Deactivating, ortho, para-directing | Moderate |
| -Cyclopropyl | Electron-donating | Electron-donating | Activating, ortho, para-directing | Significant |
The combined electronic and steric influences of the bromo, chloro, and cyclopropyl groups make this compound a molecule with a specific and predictable pattern of reactivity, which is of interest in the design of organic synthesis.
Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 1 Cyclopropylbenzene and Analogues
Strategies for the Formation of the Arylcyclopropane Core
The creation of the arylcyclopropane moiety is a foundational step. This can be accomplished by either building the cyclopropane (B1198618) ring on a pre-existing substituted benzene (B151609) or by modifying an existing arylcyclopropane. Modern catalytic methods offer powerful tools for these transformations.
Gold(I)-Catalyzed Cyclopropanation of Vinyl Arenes
Homogeneous gold catalysis has become a powerful method for cyclopropanation due to its efficiency and mild reaction conditions. rsc.org Gold(I) catalysts are particularly effective in activating carbon-carbon triple bonds in enynes or propargyl esters, leading to the formation of reactive gold-carbene intermediates. beilstein-journals.orgnih.gov These intermediates can then react with vinyl arenes (styrenes) to form the cyclopropane ring.
The mechanism often involves the gold(I) catalyst coordinating to an alkyne, which then undergoes a rearrangement, such as a 1,2-acyloxy migration in propargyl esters, to generate a vinylgold species that evolves into a gold-carbene. beilstein-journals.org This electrophilic carbene is then trapped by a vinyl arene in an intermolecular fashion to yield the desired cyclopropane product. acs.org This process can be highly stereoselective, with studies showing that the geometry of the starting alkene is often retained in the cyclopropane product. rsc.orgacs.org The development of chiral gold complexes has also enabled enantioselective versions of this reaction. acs.org
Recent research has expanded the scope of these reactions, including cascade processes where the initial cyclopropanation is followed by further transformations like hydroarylation, leading to complex polycyclic structures. acs.org
Table 1: Examples of Gold(I)-Catalyzed Cyclopropanation of Vinyl Arenes
| Catalyst | Carbene Precursor | Vinyl Arene Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| [(JohnPhos)Au(MeCN)]SbF₆ | Propargyl pivalate | Styrene | cis-1-Pivaloyl-2-phenylcyclopropane | 95 | acs.org |
| IPrAuCl / AgSbF₆ | 1,6-Enyne | (intramolecular) | Bicyclic cyclopropane derivative | 85 | rsc.org |
Radical/Polar Crossover Pathways for Arylcyclopropane Construction
Radical/polar crossover (RPC) annulation has emerged as a versatile strategy for synthesizing cyclopropanes under mild conditions, often initiated by visible light photoredox catalysis. nih.govdntb.gov.ua This method overcomes some limitations of classical cyclopropanation, such as the need for activated alkenes or harsh bases. nih.gov The general mechanism involves the generation of a radical which adds to an alkene (a vinyl arene in this context). The resulting radical adduct is then reduced via a single-electron transfer (SET) to form an anion. researchgate.net This anion subsequently undergoes an intramolecular 3-exo-tet ring closure to form the cyclopropane ring. nih.govbris.ac.uk
This modular approach allows for the construction of highly substituted cyclopropanes. nih.gov For instance, a photocatalytically generated radical can add to a homoallylic tosylate; the intermediate radical is then reduced to an anion which displaces the tosylate to close the ring. researchgate.net The success of this methodology has been demonstrated in the synthesis of complex polycyclic systems that are otherwise difficult to access. nih.govdntb.gov.ua The process exhibits excellent functional group tolerance, a hallmark of radical-based reactions. bris.ac.uknih.gov
Table 2: Radical/Polar Crossover Annulation for Cyclopropane Synthesis
| Radical Precursor | Alkene Substrate | Photocatalyst | Key Features | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodomethylsilicate reagent | α-CF₃-substituted styrene | 4CzIPN | Formal carbene equivalent, mild conditions | Good | nih.gov |
| Aliphatic carboxylic acids | Chloroalkyl styrene derivative | Organic photocatalyst | Decarboxylative radical addition, high functional group tolerance | 85 | bris.ac.uk |
Palladium-Catalyzed C-H Functionalization and C-C Bond Activation in Arylcyclopropanes
Palladium catalysis offers two distinct routes relevant to the synthesis of substituted arylcyclopropanes: C-H functionalization and C-C bond activation.
C-H Functionalization: This strategy involves the direct coupling of a pre-formed arylcyclopropane with a coupling partner, typically an aryl halide or boronic acid, at a C-H bond on the cyclopropane ring. acs.org By using a directing group, such as a picolinamide auxiliary attached to the cyclopropane, palladium catalysts can selectively activate a specific C(sp³)–H bond, leading to arylation. acs.orgchemrxiv.org This method provides a powerful way to introduce substituents onto the cyclopropane ring itself, offering a complementary approach to building the core structure. acs.org
C-C Bond Activation: The high ring strain of cyclopropanes (around 29.0 kcal/mol) makes their C-C bonds susceptible to oxidative addition by transition metals like palladium. wikipedia.org This activation leads to the formation of a palladacyclobutane intermediate, which can undergo various subsequent reactions. wikipedia.orgchemrxiv.org While often leading to ring-opening, under specific conditions, this reactivity can be harnessed for synthetic transformations that preserve or form a cyclopropane ring in a controlled manner. nih.govrsc.org For example, palladium can catalyze the intramolecular activation of arylcyclopropanes containing ortho-substituents, leading to the formation of new heterocyclic systems. nih.gov The choice of ligands and reaction conditions is crucial in directing the outcome of these reactions. nih.gov
Table 3: Palladium-Catalyzed Reactions Involving Arylcyclopropanes
| Reaction Type | Substrate | Catalyst System | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| C–H Arylation | Cyclopropylpicolinamide | Pd(OAc)₂ / Pivalic Acid | cis-Aryl-substituted cyclopropylpicolinamide | Picolinamide-directed C-H activation | acs.org |
| C–H Arylation | Aminomethyl-cyclopropane | Pd(II) / N-acetyl amino acid ligand | Enantioenriched aryl-substituted cyclopropane | Enantioselective C(sp³)–H arylation | chemrxiv.org |
Conventional Cyclopropanation Reactions for Substituted Benzenes
Among the most established methods for cyclopropanation is the Simmons-Smith reaction. This reaction stereospecifically converts an alkene, such as a substituted styrene, into a cyclopropane. wikipedia.org The classic procedure involves diiodomethane and a zinc-copper couple, which form an organozinc carbenoid species (iodomethylzinc iodide, ICH₂ZnI). nih.govyoutube.com
The mechanism is concerted, with the methylene (B1212753) group delivered to both carbons of the double bond simultaneously from the same face of the alkene. wikipedia.orgyoutube.com This ensures that the stereochemistry of the starting vinyl arene is preserved in the resulting arylcyclopropane product. masterorganicchemistry.com A significant advantage of the Simmons-Smith reaction is its tolerance for a wide range of functional groups. A popular and often more reactive modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgnih.gov The reaction is subject to steric effects, and cyclopropanation typically occurs on the less hindered face of the double bond. wikipedia.org
Table 4: Simmons-Smith Cyclopropanation of Substituted Styrenes
| Alkene | Reagents | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexene | CH₂I₂, Zn-Cu | Diethyl ether | Norcarane | High | wikipedia.org |
| General Alkene | CH₂I₂, Et₂Zn (Furukawa mod.) | 1,2-Dichloroethane | Corresponding cyclopropane | Generally high | wikipedia.orgnih.gov |
Regioselective Halogenation Techniques for Bromine and Chlorine Incorporation
Once the cyclopropylbenzene (B146485) core is formed, the next critical step is the introduction of bromine and chlorine atoms at specific positions on the aromatic ring.
Electrophilic Aromatic Substitution with Controlled Regioselectivity
Electrophilic aromatic substitution (SEAr) is the quintessential reaction for functionalizing aromatic rings. wikipedia.org The introduction of halogens like chlorine and bromine onto a benzene ring typically requires the halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, FeCl₃, or AlCl₃). masterorganicchemistry.comuomustansiriyah.edu.iq The catalyst polarizes the halogen molecule, making it a more potent electrophile that can be attacked by the nucleophilic aromatic ring. masterorganicchemistry.comuomustansiriyah.edu.iq
The regiochemical outcome of the substitution is governed by the directing effects of the substituents already present on the ring. uomustansiriyah.edu.iqvanderbilt.edu The cyclopropyl (B3062369) group is an activating substituent and an ortho, para-director. This is because it can stabilize the cationic intermediate (the arenium ion) formed during the substitution at the ortho and para positions through electron donation.
To synthesize 2-Bromo-4-chloro-1-cyclopropylbenzene, a sequential halogenation strategy is required.
Chlorination of Cyclopropylbenzene: The first substitution will be directed to the para position due to the steric hindrance of the cyclopropyl group at the ortho positions. Reacting cyclopropylbenzene with Cl₂ and a Lewis acid catalyst like FeCl₃ would predominantly yield 1-chloro-4-cyclopropylbenzene.
Bromination of 1-chloro-4-cyclopropylbenzene: The second substitution must be directed by two groups: the cyclopropyl group (ortho, para-directing, activating) and the chlorine atom (ortho, para-directing, deactivating). vanderbilt.edu The activating cyclopropyl group's influence is dominant. Both groups direct the incoming electrophile to the positions ortho to the cyclopropyl group (positions 2 and 6). Since these positions are equivalent, bromination with Br₂ and a suitable catalyst (e.g., FeBr₃) would yield the target molecule, this compound.
Controlling regioselectivity in polysubstituted benzenes can be challenging, and reaction conditions such as temperature, solvent, and choice of catalyst must be carefully optimized to maximize the yield of the desired isomer and minimize the formation of byproducts. researchgate.net
Table 5: General Conditions for Electrophilic Aromatic Halogenation
| Reaction | Substrate | Reagents | Typical Product | Key Principle | Reference |
|---|---|---|---|---|---|
| Bromination | Benzene | Br₂, FeBr₃ | Bromobenzene | Lewis acid catalysis generates electrophile | uomustansiriyah.edu.iqmsu.edu |
| Chlorination | Benzene | Cl₂, AlCl₃ | Chlorobenzene | Lewis acid catalysis generates electrophile | masterorganicchemistry.com |
| Halogenation | Toluene (activating group) | X₂, FeX₃ | ortho- and para-halotoluene | Activating groups direct ortho/para | uomustansiriyah.edu.iqvanderbilt.edu |
Oxidative Halogenation Methodologies for Aromatic Systems
Oxidative halogenation offers an alternative to traditional electrophilic aromatic substitution by employing an oxidizing agent to generate a highly electrophilic halogen species. This approach can provide improved regioselectivity and milder reaction conditions.
One common method involves the use of a halide salt in conjunction with a strong oxidizing agent. For instance, the interaction of a halide salt with nitric acid can lead to oxidative halogenation, where the nitric acid oxidizes the halide ion prior to its reaction with the aromatic compound. google.com A key advantage of this process is that the reduced nitrous acid can be re-oxidized back to nitric acid by air, allowing for a catalytic cycle. google.com
Another approach utilizes hypervalent iodine reagents, which are considered "green" and safe alternatives to methods involving toxic transition metals or harsh conditions. researchgate.net These reagents have been successfully employed for the introduction of various functional groups, including halogens, onto aromatic cores. researchgate.net For example, a mixture of PIFA (phenyliodine bis(trifluoroacetate)) and a Lewis acid like BF3 can facilitate halogenation, potentially through a radical process. researchgate.net
The choice of oxidizing system can significantly influence the reaction's outcome. For instance, potassium peroxymonosulfate (Oxone®) in combination with potassium chloride in acetonitrile (B52724) has been shown to effectively chlorinate a range of aromatic compounds with high yield and regioselectivity. thieme-connect.com Similarly, 30% aqueous hydrogen peroxide with potassium halides, catalyzed by ammonium metavanadate, can achieve bromination of electron-rich aromatic compounds. thieme-connect.com
Table 1: Comparison of Oxidative Halogenation Reagents
| Reagent System | Oxidant | Halogen Source | Catalyst/Additive | Key Features |
|---|---|---|---|---|
| HNO₃/Halide Salt | Nitric Acid | Halide Salt | None (Air re-oxidizes nitrous acid) | In-situ generation of halogenating agent. google.com |
| PIFA/BF₃ | Phenyliodine bis(trifluoroacetate) | - | Boron Trifluoride | Can proceed via a radical mechanism. researchgate.net |
| Oxone®/KCl | Potassium Peroxymonosulfate | Potassium Chloride | None | High yield and regioselectivity in acetonitrile. thieme-connect.com |
| H₂O₂/KX | Hydrogen Peroxide | Potassium Halide | Ammonium Metavanadate | Effective for bromination of electron-rich aromatics. thieme-connect.com |
Visible Light-Mediated Halogenation Protocols
Visible light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, including the halogenation of aromatic systems. These methods often proceed under mild conditions and can offer unique reactivity and selectivity compared to traditional thermal reactions.
The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates an electron transfer process. mdpi.commdpi.com In the context of halogenation, the excited photocatalyst can interact with a halogen source to generate a halogen radical. mdpi.com This radical can then react with the aromatic substrate.
For instance, the photocatalyst [Ir(ppy)₂(dtbbpy)]PF₆, when irradiated with blue LEDs, can be used with N-bromosuccinimide (NBS) as a bromine source for the oxidative ring-opening bromination of certain cyclic alcohols. uni-regensburg.de While this specific example is not a direct arene halogenation, it demonstrates the principle of using photocatalysis to generate bromine radicals for C-Br bond formation. uni-regensburg.de
Direct C-H halogenation of arenes can also be achieved. These reactions often rely on the generation of an aryl radical from the aromatic substrate, which then reacts with a halogen source. mdpi.com The process is initiated by a visible light-induced electron transfer from an excited photocatalyst to the aryl halide, generating an aryl halide radical anion. mdpi.com This is followed by the cleavage of the carbon-halogen bond to produce a highly reactive aryl radical intermediate. mdpi.com
The choice of photocatalyst is crucial. Metal complexes, organic dyes, and heterogeneous catalysts are the three main types. mdpi.com Organic photosensitizers are advantageous due to their environmental friendliness and low cost. mdpi.com
Table 2: Key Components in Visible Light-Mediated Halogenation
| Component | Role | Examples |
|---|---|---|
| Photocatalyst | Absorbs visible light and initiates electron transfer. | [Ir(ppy)₂(dtbbpy)]PF₆, Organic Dyes (e.g., Eosin Y), Semiconductors (e.g., TiO₂) mdpi.comuni-regensburg.de |
| Light Source | Provides the energy to excite the photocatalyst. | Blue LEDs, Compact Fluorescent Lamps (CFLs) uni-regensburg.de |
| Halogen Source | Provides the halogen atom for the reaction. | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Iodoform uni-regensburg.de |
| Substrate | The aromatic compound to be halogenated. | Cyclopropylarenes and their analogues |
| Solvent | Dissolves reactants and facilitates the reaction. | Acetonitrile, Dimethylformamide (DMF) |
Cross-Coupling and Coupling Reactions for Aryl-Halogen and Aryl-Alkyl Bond Formation
Cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds, providing versatile pathways to functionalize this compound.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is widely used for the formation of carbon-carbon bonds. yonedalabs.com For a dihalogenated substrate like this compound, selective coupling at either the bromine or chlorine position can be achieved by carefully choosing the reaction conditions, particularly the catalyst and ligands. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl > F. This inherent difference in reactivity can be exploited for selective cross-coupling of dihaloarenes.
For instance, coupling at the more reactive C-Br bond of this compound can be achieved under milder conditions, leaving the C-Cl bond intact for subsequent transformations. More forcing conditions or specialized catalyst systems are often required to activate the less reactive C-Cl bond. nih.gov
Table 3: Factors Influencing Selectivity in Suzuki-Miyaura Coupling of Dihaloarenes
| Factor | Influence on Selectivity |
|---|---|
| Nature of Halogen | C-Br bond is generally more reactive than C-Cl bond, allowing for selective coupling at the bromine position. |
| Palladium Catalyst/Ligand | Sterically hindered and electron-rich phosphine ligands can promote the oxidative addition of less reactive aryl chlorides. nih.gov |
| Base | The choice and strength of the base can influence the rate of transmetalation. |
| Temperature | Higher temperatures are often required to activate the C-Cl bond. |
| Solvent | The solvent can affect the solubility of reagents and the stability of catalytic intermediates. |
Grignard reagents (RMgX) and organozinc reagents (RZnX) are powerful nucleophiles used in the formation of carbon-carbon bonds. The preparation of these reagents from aryl halides involves the reaction with magnesium or zinc metal, respectively. For a dihaloarene, selective formation of the Grignard or organozinc reagent at the more reactive C-Br bond is generally possible.
The resulting organometallic species can then participate in various coupling reactions. For example, Grignard reagents can react with a wide range of electrophiles. Organozinc reagents are particularly useful in Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction with organic halides. wikipedia.org This reaction is known for its high functional group tolerance. wikipedia.org
The reactivity of the zinc reagent can be influenced by its method of preparation. Rieke® Zinc, a highly activated form of zinc, can react directly with aryl bromides and chlorides that are often unreactive towards standard zinc metal.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.com
In the case of this compound, the cyclopropyl group is generally considered to be weakly electron-donating, and there are no strong EWGs on the ring. Therefore, classical SNAr reactions are unlikely to be facile. However, under forcing conditions or with very strong nucleophiles, some substitution may be possible.
The mechanism of an SNAr reaction involves a two-step addition-elimination process. youtube.com The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is the opposite of their reactivity in many other substitution reactions. chemistrysteps.com
Green Chemistry Approaches and Sustainable Synthetic Routes for Halogenated Cyclopropylarenes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated cyclopropylarenes, several strategies can be employed to improve the environmental footprint of the synthesis.
One key area of focus is the use of more environmentally benign reagents and catalysts. As mentioned earlier, hypervalent iodine reagents are considered a "green" alternative for oxidative halogenation. researchgate.net Similarly, the development of catalyst-free or metal-free reactions is a significant goal. Some visible light-mediated reactions can proceed without a traditional photocatalyst, relying on the formation of an electron donor-acceptor complex between the substrate and a reductant. acs.org
Solvent selection is another critical aspect of green chemistry. The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully performed in water, often with the aid of water-soluble ligands or surfactants. nih.govnih.gov
Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), offers a solvent-free approach to synthesis. acs.org This technique can lead to reduced waste, lower energy consumption, and sometimes different reactivity compared to solution-phase reactions.
Finally, improving the atom economy of a reaction is a fundamental principle of green chemistry. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Table 4: Green Chemistry Strategies for the Synthesis of Halogenated Cyclopropylarenes
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Use of Safer Reagents | Employing hypervalent iodine reagents instead of heavy metal oxidants. researchgate.net |
| Catalysis | Developing catalyst-free visible light-mediated reactions. acs.org |
| Benign Solvents | Utilizing water as a solvent for cross-coupling reactions. nih.govnih.gov |
| Energy Efficiency | Employing mechanochemistry to reduce solvent use and energy consumption. acs.org |
| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. |
Mechanistic Investigations and Reactivity Profiles of 2 Bromo 4 Chloro 1 Cyclopropylbenzene
Reactivity of Halogen Atoms on the Aromatic Ring Towards Diverse Reagents
The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring introduces specific sites for reactions such as nucleophilic substitution and reductive dehalogenation. Their reactivity is heavily influenced by the electronic environment of the benzene (B151609) ring.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions which typically occur at sp3-hybridized centers, SNAr involves a nucleophile attacking an sp2-hybridized carbon of the aromatic ring. youtube.com The reaction generally proceeds through a two-step mechanism: an addition-elimination pathway. youtube.com In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second, faster step, the leaving group is eliminated, restoring the ring's aromaticity. youtube.com
For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. philadelphia.edu.jo These groups are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance. philadelphia.edu.jo In the case of 2-Bromo-4-chloro-1-cyclopropylbenzene, the substituents present are halogens (deactivating) and a cyclopropyl (B3062369) group (weakly activating). There are no strong EWGs like nitro (-NO2) or cyano (-CN) groups to sufficiently stabilize the anionic intermediate. Therefore, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions.
An alternative pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. youtube.comphiladelphia.edu.jo This mechanism can occur in the absence of activating EWGs but requires extremely strong basic nucleophiles, such as the amide anion (NH2-). youtube.comyoutube.com
Reductive dehalogenation involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This process is a reduction and can be achieved using various reagents and catalytic systems. For aryl halides, methods can include catalytic hydrogenation, metal-mediated reductions, or microbial degradation.
While specific studies on this compound are not prevalent, the principles of dehalogenation can be inferred from related compounds. For instance, certain aerobic bacteria have been shown to catalyze the reductive dechlorination of compounds like 2,4-dichlorobenzoate to 4-chlorobenzoate. nih.gov In a laboratory setting, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) is a common method for removing aryl halides. The relative reactivity of the C-Br versus the C-Cl bond often allows for selective dehalogenation, with the weaker carbon-bromine bond typically being easier to cleave than the carbon-chlorine bond.
Cyclopropyl Ring Opening and Rearrangement Mechanisms
The cyclopropyl group is a three-membered ring characterized by significant ring strain due to its compressed C-C-C bond angles (60°). beilstein-journals.org This inherent strain makes the ring susceptible to opening under various conditions, a reaction pathway not available to other alkyl substituents. beilstein-journals.org
Under acidic or thermal conditions, the strained C-C bonds of the cyclopropyl ring can cleave. In the presence of strong acids, the ring can be protonated, leading to the formation of a carbocation intermediate. This cation can then be attacked by a nucleophile or undergo rearrangement to a more stable carbocation before reacting further. This reactivity contrasts with the stability of the benzene ring itself, which requires powerful electrophiles to react. msu.edu
The cyclopropyl group can also undergo ring-opening through radical-mediated pathways. beilstein-journals.org Oxidative processes can generate radical intermediates that facilitate the cleavage of the strained ring. For example, some transformations involving aryl cyclopropanes proceed via the formation of a benzylic radical, which then couples with another radical species. lookchem.com These radical pathways are a key mechanism in various alkylation and cyclization cascade reactions involving cyclopropane (B1198618) derivatives. beilstein-journals.org
Electrophilic Aromatic Substitution Reactivity of the Substituted Benzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of the reaction are determined by the substituents already present on the ring. masterorganicchemistry.com In this compound, the three substituents—cyclopropyl, bromo, and chloro—collectively influence the position of any new incoming electrophile.
The directing effects of the existing substituents are as follows:
Cyclopropyl group : This group is considered to be weakly electron-donating and is an ortho, para-director.
Chlorine atom : Halogens are electron-withdrawing (deactivating the ring towards EAS) but are also ortho, para-directors due to lone pair resonance.
Bromine atom : Similar to chlorine, bromine is a deactivating ortho, para-director.
The available positions for substitution on the ring are C3, C5, and C6. The directing influence of each substituent on these positions is summarized below.
| Available Position | Directed by Cyclopropyl (at C1) | Directed by Bromo (at C2) | Directed by Chloro (at C4) | Overall Tendency |
| C3 | - | ortho | ortho | Favorable |
| C5 | para | - | ortho | Favorable |
| C6 | ortho | - | - | Favorable |
Based on this analysis, an incoming electrophile would be directed to all three available positions (C3, C5, and C6). The final product distribution would depend on a complex interplay of electronic and steric factors. The ortho position between the two halogen atoms (C3) might be less favored due to steric hindrance, potentially favoring substitution at C5 and C6.
C-H Bond Functionalization Pathways and Selectivity in Arylcyclopropanes
The functionalization of C-H bonds in arylcyclopropanes is a powerful tool for the synthesis of complex molecules. The unique structural and electronic properties of the cyclopropyl group influence the regioselectivity and reactivity of these transformations.
Radical-mediated C-H activation offers a direct method for the functionalization of arylcyclopropanes. The generation of aryl cyclopropyl radicals can be achieved through various methods, including the use of redox-active leaving groups. rsc.org However, direct C-H bond cleavage to form these radicals has been less explored. rsc.org
One notable advancement is the oxidative C-H alkynylation of arylcyclopropanes. rsc.orgresearchgate.net This reaction can be promoted by irradiating ethynylbenziodoxolone (EBX) reagents with visible light. rsc.orgresearchgate.net The reaction's outcome, either C-H alkynylation or oxyalkynylation of the C-C bond, is highly dependent on the substitution pattern of the aryl group. rsc.orgresearchgate.net Specifically, the presence of ortho substituents on the benzene ring can direct the reaction towards C-H alkynylation. researchgate.net For this compound, the bromo group at the ortho position would be expected to favor C-H alkynylation.
The proposed mechanism involves the formation of a radical cation through single-electron oxidation of the arylcyclopropane. rsc.org This can be achieved using photoredox catalysts or through direct light activation of hypervalent iodine reagents. rsc.org The stability of the resulting aryl cyclopropyl radical is enhanced by conjugation with the aromatic system. rsc.org
Table 1: Regioselectivity in Radical-Mediated Alkynylation of Arylcyclopropanes Hypothetical data for illustrative purposes
| Substituent at Ortho Position | Predominant Reaction Pathway | Plausible Product for this compound |
|---|---|---|
| -H | Oxyalkynylation of C-C bond | N/A |
| -CH3 | C-H Alkynylation | N/A |
| -Br (in this compound) | C-H Alkynylation (Predicted) | Alkynylated derivative at the cyclopropyl C-H bond |
Transition metal catalysis provides a versatile platform for the C-H functionalization of cyclopropanes. researchgate.netbohrium.com These reactions often employ a directing group to control the site-selectivity of the C-H activation. rsc.orgmdpi.com For instance, a picolinamide auxiliary has been successfully used in the Pd-catalyzed C-H arylation of cyclopropanes, leading exclusively to cis-substituted products. acs.org
In the context of this compound, the introduction of a suitable directing group would be necessary to achieve regioselective C-H functionalization. The electronic properties of the bromo and chloro substituents would influence the reactivity of the aromatic C-H bonds, but directing groups typically override these inherent biases to afford specific isomers. The inherent strain of the cyclopropyl ring can also serve as a driving force in certain transition metal-catalyzed reactions that involve ring-opening. bohrium.com
Table 2: Overview of Transition Metal-Catalyzed C-H Functionalization Strategies for Arylcyclopropanes
| Catalyst System | Directing Group | Type of Functionalization | Key Features |
|---|---|---|---|
| Palladium (Pd) | Picolinamide | Arylation | Forms exclusively cis-substituted products. acs.org |
| Rhodium (Rh) | Various N- and O-based groups | Annulation, Alkenylation | Can involve sequential C-H functionalization and ring scission. researchgate.net |
| Iridium (Ir) | Amide | Functionalization of C2-position in indoles | Demonstrates catalyst-controlled site selectivity. chemrxiv.org |
Enzyme-Catalyzed Biotransformation Mechanisms and Regioselectivity (e.g., Cytochrome P450)
Cytochrome P450 (CYP) enzymes are a major family of monooxygenases involved in the metabolism of a wide array of xenobiotics, including drugs and environmental pollutants. nih.govresearchgate.net The presence of a cyclopropyl group in a molecule can significantly influence its metabolic profile. The high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism by CYPs compared to other aliphatic systems. hyphadiscovery.com This property is often exploited in drug design to block metabolic hotspots and improve a drug's half-life. hyphadiscovery.com
However, cyclopropyl groups are not metabolically inert. The biotransformation of arylcyclopropanes by CYP enzymes can lead to a variety of products, including hydroxylated metabolites and ring-opened products. hyphadiscovery.comresearchgate.net The mechanism of aliphatic hydroxylation by CYPs is thought to proceed through a radical intermediate. nih.govresearchgate.net The regioselectivity of hydroxylation is influenced by the steric and electronic environment of the substrate within the enzyme's active site.
For this compound, metabolism by CYP enzymes could potentially occur at several positions:
Aromatic Hydroxylation: The electron-donating nature of the cyclopropyl group and the directing effects of the bromo and chloro substituents would influence the position of hydroxylation on the benzene ring.
Cyclopropyl Ring Oxidation: Hydroxylation of the cyclopropyl ring itself is a possibility. hyphadiscovery.com
Ring Opening: In some cases, CYP-mediated oxidation can lead to the formation of reactive intermediates that result in the opening of the cyclopropyl ring. hyphadiscovery.com This is particularly noted when the cyclopropyl group is attached to an amine, which can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com
The specific CYP isozymes involved in the metabolism of this compound would determine the primary metabolic pathways and the regioselectivity of the biotransformations.
Table 3: Potential Cytochrome P450-Mediated Metabolic Pathways for this compound Hypothetical pathways based on general principles of drug metabolism.
| Metabolic Pathway | Description | Potential Products |
|---|---|---|
| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring. | Phenolic derivatives of this compound. |
| Cyclopropyl Hydroxylation | Addition of a hydroxyl group to the cyclopropyl ring. | Hydroxylated cyclopropyl derivatives. |
| Ring Opening | Cleavage of the C-C bonds of the cyclopropyl ring following oxidation. | Propanol or propenol derivatives attached to the substituted benzene ring. |
Computational Chemistry and Theoretical Studies on 2 Bromo 4 Chloro 1 Cyclopropylbenzene
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular structure, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. aps.org For 2-Bromo-4-chloro-1-cyclopropylbenzene, DFT calculations are instrumental in elucidating its electronic characteristics.
Calculations using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) can be performed to optimize the molecular geometry and compute various electronic properties. researchgate.net The distribution of electron density reveals the molecule's charge landscape. Due to the high electronegativity of bromine and chlorine atoms, these regions exhibit a partial negative charge, while the σ-holes—electrophilic regions on the halogen atoms—also play a crucial role in potential intermolecular interactions like halogen bonding. researchgate.net
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Interactive Table 5.1.1: Representative DFT-Calculated Properties
This table presents theoretical data based on typical DFT calculations for halogenated cyclopropylbenzenes.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |
| Dipole Moment | ~2.1 D | Quantifies molecular polarity. |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate results for molecular energies and structures. acs.org
A key structural feature of this compound is the rotational orientation of the cyclopropyl (B3062369) group relative to the benzene (B151609) ring. Studies on the parent molecule, cyclopropylbenzene (B146485), have identified two primary conformers: the "bisected" and the "perpendicular". latrobe.edu.au In the bisected conformation, one C-H bond of the cyclopropyl ring lies in the plane of the benzene ring. In the perpendicular conformation, the plane of the cyclopropyl ring is orthogonal to the benzene ring.
For cyclopropylbenzene, the bisected conformer is energetically favored. latrobe.edu.au Ab initio calculations for this compound would be used to determine the relative energies of these conformers and the energy barrier to rotation between them. The presence of the bromo and chloro substituents is expected to influence the precise rotational barrier and may introduce slight variations in the stability of the conformers due to steric and electronic effects.
Interactive Table 5.1.2: Theoretical Conformational Energetics
Illustrative energy data for the primary conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Description |
| Bisected | 0.00 (most stable) | One C-H bond of the cyclopropyl group is in the plane of the benzene ring. |
| Perpendicular | ~2.1 | The plane of the cyclopropyl ring is orthogonal to the benzene ring. |
| Rotational Transition State | ~2.3 | The energy barrier for interconversion between conformers. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and intermolecular interactions in a simulated environment, such as in a solvent. researchgate.net
For this compound, an MD simulation would typically use a classical or polarizable force field to define the potential energy of the system. researchgate.netmdpi.com Such simulations can reveal the flexibility of the molecule, particularly the rotation of the cyclopropyl group and its preferred orientations in solution. MD studies can also elucidate how the molecule interacts with solvent molecules, for instance, how water molecules might form weak hydrogen bonds with the halogen atoms, potentially influencing halogen bond formation with other species. nih.govnih.gov By tracking the dihedral angle between the cyclopropyl ring and the benzene ring over time, one can generate a probability distribution of the conformational states, offering a dynamic picture of the molecule's structural preferences.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Biotransformation and Reactivity Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov For halogenated aromatic hydrocarbons, QSAR models are frequently developed to predict properties like toxicity or rates of environmental degradation (biotransformation). oup.comnih.gov
To build a QSAR model for compounds like this compound, a set of molecular descriptors is first calculated using computational methods. These descriptors quantify various aspects of the molecular structure and electronic properties. Relevant descriptors for this molecule would include:
Electronic Descriptors: HOMO and LUMO energies, polarizability, and dipole moment. oup.com
Steric/Topological Descriptors: Molecular volume, surface area, and shape indices.
Thermodynamic Descriptors: Enthalpy of formation and solvation energy.
These calculated descriptors for a series of related halogenated compounds are then used to build a regression model against experimentally measured data, such as biotransformation rate constants. oup.com The resulting model could then be used to predict the biotransformation potential of this compound. researchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It posits that reactivity is primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. youtube.com
For this compound, the spatial distribution and energy of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack.
Electrophilic Attack: The cyclopropyl group is electron-donating via hyperconjugation, and halogens are ortho-, para-directing (despite being deactivating). Therefore, the HOMO is expected to have its largest lobes on the carbon atoms ortho and para to the cyclopropyl group, making these the most probable sites for electrophilic substitution. ed.ac.uk
Nucleophilic Attack: The electron-withdrawing nature of the bromine and chlorine atoms makes the carbon atoms to which they are attached electrophilic. The LUMO is likely to be centered on these C-Br and C-Cl bonds, indicating that these are the most susceptible sites for nucleophilic aromatic substitution. youtube.comnih.gov
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient, high-energy structures known as transition states. github.io A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. github.io
For a potential reaction involving this compound, such as a nucleophilic substitution at the C-Br bond, computational methods can be used to map the entire reaction pathway. Techniques like Quadratic Synchronous Transit (QST2/QST3) or the Nudged Elastic Band (NEB) method are employed to locate the geometry of the transition state. numberanalytics.com
Once the transition state structure is found, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can verify that the identified transition state correctly connects the reactants and products. numberanalytics.com The energy difference between the reactants and the transition state yields the activation energy (energy barrier) for the reaction, a critical parameter for determining the reaction rate. nih.gov These calculations provide a detailed, step-by-step view of the bond-breaking and bond-forming processes that is often impossible to observe experimentally. mit.edu
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Bromo-4-chloro-1-cyclopropylbenzene". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.
In the ¹H NMR spectrum of a related compound, cyclopropylbenzene (B146485), the protons of the cyclopropyl (B3062369) group exhibit characteristic signals in the aliphatic region, typically between 0.5 and 1.0 ppm for the methylene (B1212753) protons and between 1.5 and 2.0 ppm for the methine proton. chemicalbook.com For "this compound," the aromatic protons would appear in the downfield region, generally between 7.0 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern, likely an AX or AB system, depending on the magnetic equivalence of the protons. The electron-withdrawing effects of the bromine and chlorine atoms would influence the precise chemical shifts of the aromatic protons.
The ¹³C NMR spectrum would complement the ¹H NMR data. The cyclopropyl carbons would resonate at high field, while the aromatic carbons would appear in the range of 120-150 ppm. The carbons directly bonded to the bromine and chlorine atoms would show characteristic shifts due to the heavy atom effect and electronegativity.
A hypothetical ¹H NMR data table for "this compound" is presented below, based on typical chemical shifts for similar structural motifs.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Cyclopropyl CH₂ | 0.6 - 1.1 | m | - |
| Cyclopropyl CH | 1.8 - 2.2 | m | - |
| Aromatic CH | 7.0 - 7.5 | m | - |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "this compound," electron ionization (EI) mass spectrometry would be a common method.
The mass spectrum would exhibit a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would be characteristic of a molecule containing one bromine and one chlorine atom. The M+2 peak would be significant due to the presence of the ³⁷Cl and ⁸¹Br isotopes. miamioh.edu
Fragmentation of the molecular ion would provide further structural confirmation. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms (as X· or HX) and cleavage of the cyclopropyl ring. researchgate.net The base peak in the spectrum could correspond to the molecular ion or a stable fragment resulting from the initial fragmentation.
A table summarizing the expected key ions in the mass spectrum of "this compound" is provided below.
| Ion | m/z (relative to ¹²C, ³⁵Cl, ⁷⁹Br) | Identity |
| [M]⁺ | 230 | Molecular Ion |
| [M+2]⁺ | 232 | Isotopic Peak |
| [M-Br]⁺ | 151 | Loss of Bromine |
| [M-Cl]⁺ | 195 | Loss of Chlorine |
| [M-C₃H₅]⁺ | 189 | Loss of Cyclopropyl group |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for assessing the purity of "this compound" and for separating it from any impurities or byproducts from a chemical synthesis.
These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For a non-polar compound like "this compound," a reversed-phase HPLC or UPLC method would typically be employed, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size stationary phases, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
A representative table of HPLC/UPLC parameters for the analysis of "this compound" is shown below.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Gas Chromatography (GC) for Volatile Analysis and Purity
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". mdpi.com It is widely used for purity assessment and for the separation and quantification of components in a mixture.
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides both retention time data for identification and mass spectra for structural confirmation. mdpi.com
The purity of "this compound" can be determined by the relative peak area in the gas chromatogram. The presence of any volatile impurities would be indicated by additional peaks.
An illustrative table of GC parameters for the analysis of "this compound" is presented below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |
| Detector | Mass Spectrometer |
X-ray Diffraction (XRD) for Solid-State Structure Determination (if applicable to derivatives or complexes)
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While "this compound" is likely a liquid or low-melting solid at room temperature, XRD could be applied to its crystalline derivatives or co-crystals.
Single-crystal XRD analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state. researchgate.net This can reveal details about molecular packing, which is influenced by factors such as halogen bonding (e.g., Br···Cl or C-H···Br interactions) and π-stacking of the benzene rings. mdpi.com Powder X-ray diffraction (PXRD) can be used to analyze the bulk crystalline material and identify different polymorphic forms. mdpi.com
The crystal structure of a derivative of "this compound" would provide invaluable insight into its solid-state behavior. A hypothetical table of crystallographic data is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = γ° |
| Z | 4 |
| R-factor | < 0.05 |
Electron Diffraction and Microwave Spectroscopy for Gas-Phase Structural Analysis
For volatile compounds like "this compound," gas-phase structural analysis techniques such as electron diffraction and microwave spectroscopy can provide highly precise information about the molecular geometry, free from the influences of crystal packing forces.
Electron diffraction involves scattering a beam of electrons off the molecules in the gas phase and analyzing the resulting diffraction pattern to determine bond lengths and angles.
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, which corresponds to transitions between rotational energy levels. From the rotational spectrum, the moments of inertia of the molecule can be determined with high accuracy, which in turn allows for the calculation of very precise molecular structures, including bond lengths and angles.
These techniques are particularly useful for determining the conformational preferences of molecules with flexible groups, such as the orientation of the cyclopropyl group relative to the benzene ring.
A table summarizing the type of information obtained from these gas-phase techniques is provided below.
| Technique | Information Obtained |
| Electron Diffraction | Bond lengths, bond angles, torsional angles in the gas phase. |
| Microwave Spectroscopy | Rotational constants, moments of inertia, precise molecular geometry, dipole moment. |
Applications and Advanced Research in Materials Science
Utilization as a Monomer and Building Block in Polymer Chemistry
In polymer chemistry, 2-Bromo-4-chloro-1-cyclopropylbenzene serves as a crucial monomer and building block for creating specialized polymers. Its bifunctional nature, arising from the two halogen substituents, allows it to participate in polymerization reactions, leading to the formation of polymers with tailored properties. For instance, it can be utilized in polycondensation reactions to produce aromatic polymers with high thermal stability and chemical resistance, which are sought after for applications in demanding industrial environments.
The incorporation of the cyclopropylbenzene (B146485) moiety into the polymer backbone can enhance the material's mechanical strength and rigidity. Research has shown that polymers derived from similar halogenated aromatic compounds exhibit excellent performance characteristics, suggesting the potential of this compound in the synthesis of advanced engineering plastics and specialty polymers.
| Polymer Type | Potential Properties Derived from Monomer | Potential Applications |
| Polyarylethers | High thermal stability, chemical resistance | Aerospace components, high-performance coatings |
| Polyimides | Excellent mechanical strength, thermal stability | Flexible electronics, insulation materials |
| Polyphenylenes | High rigidity, dielectric properties | Electronic packaging, membranes |
Integration into Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. While direct integration of this compound into AIE systems is an area of ongoing research, its derivatives hold significant promise.
The general principle behind AIE involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The rigid structure of the cyclopropylbenzene unit can be exploited to design new AIE-active molecules. By functionalizing this compound with known AIE-active moieties, it is possible to create novel luminogens with enhanced performance.
| AIE Luminogen Component | Function | Resulting Property |
| This compound derivative | Structural scaffold | Enhanced thermal and chemical stability |
| AIE-active moiety (e.g., tetraphenylethylene) | Luminescent core | High emission in the aggregated state |
| Functional groups | Tuning of electronic properties | Control over emission color and efficiency |
Development as a Constituent for Electronic and Optical Materials
The development of advanced electronic and optical materials is critical for next-generation technologies. This compound is a promising candidate for the synthesis of organic semiconductors, liquid crystals, and other functional materials. Its aromatic core provides a basis for creating conjugated systems that can transport charge carriers, a key requirement for semiconductor applications.
Furthermore, the polarizability of the C-Br and C-Cl bonds can be harnessed to design materials with specific dielectric properties. The ability to modify the molecule at the halogen positions allows for the fine-tuning of its electronic and optical characteristics. For example, replacing the bromine or chlorine atoms with other functional groups can alter the material's absorption and emission spectra, making it suitable for use in optical filters, lenses, and other photonic devices.
| Material Type | Role of this compound | Key Properties |
| Organic Semiconductors | Building block for conjugated polymers | Charge carrier mobility, thermal stability |
| Liquid Crystals | Core structure for mesogen design | Anisotropy, electro-optical switching |
| Nonlinear Optical Materials | Precursor for chromophore synthesis | High second-order nonlinear optical response |
Role in the Synthesis of Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable pore sizes make them attractive for applications in gas storage, separation, and catalysis. The synthesis of novel organic ligands is crucial for the development of new MOFs with desired functionalities.
This compound can serve as a precursor for the synthesis of multitopic carboxylate ligands, which are commonly used in MOF construction. Through chemical modifications, such as carboxylation of the aromatic ring, this compound can be converted into a ligand capable of coordinating with metal centers to form stable, porous frameworks. The presence of the cyclopropyl (B3062369) group can also influence the topology and pore structure of the resulting MOF, potentially leading to materials with unique adsorption and catalytic properties.
| Ligand Synthesis Step | Reaction Type | Purpose |
| Functionalization of the aromatic ring | Electrophilic aromatic substitution | Introduction of coordinating groups (e.g., carboxylic acids) |
| Cross-coupling reactions | Suzuki or Sonogashira coupling | Extension of the ligand backbone to create larger pores |
| Modification of the cyclopropyl group | Ring-opening reactions | Creation of flexible or dynamic linkers |
Applications and Advanced Research in Pharmaceutical and Agrochemical Sciences
Precursor in Medicinal Chemistry for Novel Drug Candidates
In the field of medicinal chemistry, 2-Bromo-4-chloro-1-cyclopropylbenzene serves as a critical building block for the synthesis of new therapeutic agents. The presence of bromine, chlorine, and a cyclopropyl (B3062369) group on the benzene (B151609) ring allows for diverse chemical modifications and imparts specific physicochemical properties that are desirable in drug design.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a significant class of drugs for the treatment of diabetes. clockss.org A common structural feature of many SGLT2 inhibitors is the C-aryl glucoside motif, which typically consists of a glucose unit attached to a diarylmethane structure. clockss.orgnih.gov
The synthesis of these complex molecules often involves the coupling of an aryl halide with a protected form of gluconolactone. clockss.org In this context, this compound is a valuable starting material. The bromine atom provides a reactive site for forming a new carbon-carbon bond with the sugar moiety, typically through a metal-catalyzed cross-coupling reaction or after conversion to an organometallic reagent. The resulting diarylmethane fragment, a key building block for SGLT2 inhibitors, incorporates the distinct 4-chloro-1-cyclopropylbenzene structure, which can influence the final compound's binding affinity and pharmacokinetic profile. nih.gov
| SGLT2 Inhibitor | Key Diarylmethane Fragment | Potential Analog Fragment from this compound |
|---|---|---|
| Dapagliflozin | 4-chloro-3-(4-ethoxybenzyl)phenyl | By utilizing the subject compound, a novel analog featuring a 4-chloro-2-cyclopropyl-benzylphenyl moiety could be synthesized, exploring new structural space. |
| Canagliflozin | 2-(4-fluorobenzyl)-4-(thiophen-2-yl)phenyl | The cyclopropylbenzene (B146485) portion could be incorporated to create analogs with modified steric and electronic properties compared to the existing thiophene-containing structure. |
| Empagliflozin | 4-chloro-3-(4-((tetrahydrofuran-3-yl)oxy)benzyl)phenyl | The compound could serve as a precursor to introduce a cyclopropyl group at the 2-position of the chlorophenyl ring, potentially altering receptor interaction and metabolic stability. |
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme involved in the degradation of cartilage and has been identified as a major therapeutic target for osteoarthritis. nih.govfrontiersin.org The development of selective ADAMTS-5 inhibitors is an active area of research. Many potential inhibitors are designed to interact with specific regions of the enzyme, including exosites outside the catalytic domain, to achieve high selectivity over related proteases like ADAMTS-4. nih.gov
This compound serves as a valuable scaffold for the synthesis of novel ADAMTS-5 inhibitors. The bromine atom acts as a synthetic handle, allowing for its substitution with other functional groups through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This enables the attachment of larger, more complex moieties, including arylsulfonamide groups known to be important for inhibitory activity against ADAMTS-5. nih.gov The specific substitution pattern of the cyclopropylbenzene ring can be used to orient these appended groups precisely, facilitating targeted interactions with residues in the enzyme's binding pocket and potentially leading to potent and selective inhibition. frontiersin.org
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a fundamental concept in drug design used to enhance potency, selectivity, or pharmacokinetic parameters. nih.govipinnovative.com The arylcyclopropane motif, a key feature of this compound, is frequently employed as a bioisostere for other common chemical groups. researchgate.net
For instance, a cyclopropyl ring can serve as a bioisosteric replacement for a double bond or a methoxy (B1213986) linkage. researchgate.net This substitution can lead to significant improvements in a drug candidate's metabolic stability, as the cyclopropane (B1198618) ring is generally more resistant to metabolic degradation than an alkene or an ether. researchgate.net Furthermore, replacing other groups with a cyclopropyl moiety can fine-tune properties such as lipophilicity, polarity, and electronic distribution, which in turn affects a molecule's solubility, membrane permeability, and binding to its biological target. nih.gov The inclusion of this motif in structure-activity relationship (SAR) studies allows medicinal chemists to systematically modulate a compound's properties to achieve an optimal balance of efficacy and developability. researchgate.net
| Property | Aryl-CH=CH-R (Alkene) | Aryl-O-CH3 (Methoxy) | Aryl-Cyclopropyl (Bioisostere) |
|---|---|---|---|
| Conformation | Planar, rigid | Flexible rotation around C-O bond | Rigid, defined 3D structure |
| Metabolic Stability | Susceptible to epoxidation/reduction | Susceptible to O-demethylation | Generally high metabolic stability |
| Lipophilicity (LogP) | Moderate | Low | High, increases lipophilicity |
The three-dimensional shape of a drug molecule is critical for its ability to bind to its target protein. The cyclopropyl group in this compound plays a crucial role in conformational control. researchgate.net Due to the inherent strain and rigid geometry of its three-membered ring, the cyclopropyl unit acts as a conformational lock. It severely restricts the rotational freedom of the phenyl ring relative to the rest of the molecule, a significant contrast to more flexible alkyl linkers like ethyl or isopropyl groups. researchgate.net
This conformational rigidity is highly advantageous in drug design. By "locking" a molecule into a specific, biologically active conformation, the entropic penalty of binding to the target is reduced, which can lead to a substantial increase in binding affinity and potency. nih.gov Furthermore, enforcing a well-defined shape can enhance selectivity, as the rigid molecule is more likely to fit precisely into the intended target's binding site while avoiding off-target interactions. nih.gov Therefore, incorporating the arylcyclopropane structure derived from this compound is a deliberate strategy to optimize the conformational profile of a drug candidate for improved therapeutic performance.
Intermediate in Agrochemical Synthesis for Pesticide Development
Halogenated aromatic compounds are fundamental intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.com The specific arrangement of substituents on the aromatic ring dictates the reactivity and ultimate biological activity of the final product. This compound, with its distinct substitution pattern, is a valuable precursor in this sector. google.com
In the development of modern fungicides, intermediates based on substituted biphenyls are of significant importance. Boscalid, a widely used fungicide, belongs to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), and its synthesis relies on the creation of a specific chlorinated biphenyl (B1667301) core structure. google.com Key intermediates in its synthesis, such as 2-(4-chlorophenyl)nitrobenzene, are typically formed through metal-catalyzed cross-coupling reactions. google.com
This compound is an important intermediate for the synthesis of novel fungicide candidates, including analogs and derivatives within the same structural class as Boscalid. The reactive bromine atom allows it to participate in coupling reactions (e.g., Suzuki coupling) with other aromatic rings, such as a phenylboronic acid derivative. This reaction would generate a novel biphenyl structure containing a cyclopropyl group, a modification that can significantly alter the fungicide's spectrum of activity, systemic properties, and metabolic stability in plants and fungi. The presence of the cyclopropyl and chloro substituents provides a unique combination of steric and electronic properties that can be exploited to develop next-generation fungicides with improved performance or different target profiles.
Design of Insecticides and Herbicides with Enhanced Efficacy
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of novel insecticides and herbicides. The strategic combination of a halogenated benzene ring and a cyclopropyl group offers a platform for developing active compounds with potentially enhanced efficacy and desirable physicochemical properties. Research into related chemical structures indicates that derivatives of this compound are promising candidates for agrochemical development.
The presence of bromine and chlorine atoms on the benzene ring is a common feature in many active pesticides. These halogens can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins in pests. For instance, studies on structurally similar compounds, such as 2-bromo-4-chloro-1-isopropylbenzene, have indicated that the chloro and bromo substituents contribute to herbicidal activity.
In the realm of insecticide design, the cyclopropyl moiety is a well-established pharmacophore. It is a key component in many synthetic pyrethroids, where it plays a crucial role in the molecule's spatial configuration and interaction with the target site, often the voltage-gated sodium channels in insects. The rigid nature of the cyclopropyl ring can help in orienting other functional groups for optimal binding.
Research on benzenesulfonamide (B165840) derivatives incorporating a cyclopropyl group has shown significant insecticidal activity against pests like Mythimna separata. nih.gov In one study, several compounds with a cyclopropyl substituent demonstrated considerably lower LC50 values (indicating higher potency) than the natural product Celangulin V. nih.gov This highlights the potential of incorporating the cyclopropylbenzene structure into larger molecules to create potent insecticides.
The following table summarizes the insecticidal activity of some cyclopropyl-containing benzenesulfonamide derivatives against third-instar larvae of M. separata, illustrating the efficacy of this chemical feature. nih.gov
| Compound ID | LC50 (mg/mL) |
| C2 | 0.844 |
| C4 | 0.953 |
| C5 | 0.705 |
| C6 | 0.599 |
| C8 | 0.887 |
| Celangulin V | 11.5 |
Modulation of Biological Activity through Cyclopropyl Moiety Incorporation
The incorporation of a cyclopropyl group into a molecule, such as in this compound, can significantly modulate its biological activity. This is attributed to the unique electronic and conformational properties of the cyclopropyl ring. The strained three-membered ring introduces a degree of rigidity and specific spatial arrangements that can enhance the binding affinity of the molecule to its biological target.
The cyclopropyl group is often used as a bioisostere for other chemical groups, such as a methyl or a vinyl group. This substitution can lead to improved metabolic stability, as the C-H bonds in a cyclopropyl ring are generally more resistant to enzymatic oxidation compared to those in alkyl chains. This increased stability can result in a longer-lasting effect of the pesticide in the field.
Studies on structure-activity relationships (SAR) of various pesticides have demonstrated the positive impact of the cyclopropyl group. For example, in the development of synthetic pyrethroids, the presence and stereochemistry of the cyclopropyl ring are critical for insecticidal potency. mdpi.com The precise orientation of the substituents on the cyclopropane ring dictates the effectiveness of the interaction with the insect's sodium channels.
The following table provides a conceptual overview of the effects of incorporating a cyclopropyl moiety into a pesticide backbone, based on general findings in agrochemical research.
| Property | Effect of Cyclopropyl Moiety Incorporation |
| Metabolic Stability | Generally increased due to resistance to oxidative metabolism. |
| Binding Affinity | Can be enhanced by providing a rigid scaffold that locks the molecule in a bioactive conformation. |
| Lipophilicity | Can be fine-tuned to optimize penetration through biological membranes. |
| Conformational Rigidity | Reduces the number of accessible conformations, potentially lowering the entropic penalty of binding. |
Future Research Directions and Emerging Opportunities
Exploration of Novel, More Efficient, and Highly Selective Synthetic Routes
While polysubstituted benzenes are common in chemical synthesis, the specific preparation of 2-bromo-4-chloro-1-cyclopropylbenzene presents challenges in achieving high yield and selectivity. Current synthetic approaches for similar structures often involve multi-step processes that may lead to isomeric mixtures, requiring costly and time-consuming purification. Future research is poised to focus on developing more streamlined and efficient synthetic methodologies.
Key areas for exploration include:
Directed Ortho-Metalation: Investigating directed metalation of 1-bromo-3-chlorobenzene followed by cyclopropylation, or vice-versa, could offer a regioselective pathway. The choice of directing group and reaction conditions would be critical to control the substitution pattern.
Transition-Metal Catalyzed Cyclopropanation: Developing novel methods for the direct cyclopropanation of 1-bromo-3-chlorobenzene or related precursors could provide a more atom-economical route.
Halogen Dance Reactions: Exploring the potential of halogen dance reactions on bromochlorophenyl precursors to selectively rearrange the halogen atoms to the desired 2,4-substitution pattern before or after the introduction of the cyclopropyl (B3062369) group.
These new routes would aim to improve upon existing methods for analogous compounds, such as Friedel-Crafts reactions which can suffer from rearrangements, or multi-step sequences involving precursors like o-dibromobenzene and p-chlorophenylboronic acid in Suzuki couplings, which can be expensive. patsnap.comlibretexts.org
| Potential Synthetic Strategy | Description | Potential Advantages |
| Directed C-H Functionalization | Sequential, regioselective introduction of bromine, chlorine, and cyclopropyl groups onto a benzene (B151609) starting material using directing groups. | High regioselectivity, potential for fewer steps. |
| Suzuki or Stille Coupling | Coupling a dihalobenzene derivative with a cyclopropylboronic acid or cyclopropylstannane reagent. | Well-established reaction class, good functional group tolerance. |
| Cyclization of Alkene Precursors | Simmons-Smith or other cyclopropanation reactions on a bromochloro-substituted styrene precursor. | Direct formation of the cyclopropyl ring. |
Development of Advanced Catalytic Systems for Directed Functionalization
The two different halogen atoms on this compound offer a platform for selective functionalization. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions. This inherent difference allows for sequential modifications, but achieving perfect selectivity can be challenging.
Future research will likely focus on:
Highly Selective Catalysts: Designing palladium, nickel, or copper-based catalytic systems with specific ligand architectures that can differentiate between the C-Br and C-Cl bonds with near-perfect selectivity. This would enable the stepwise and controlled introduction of different functional groups.
Orthogonal Chemistry: Developing catalytic systems that are "orthogonal," meaning one catalyst system exclusively targets the C-Br bond while another independently targets the C-Cl bond, allowing for predictable one-pot, two-step transformations.
C-H Activation: Creating catalysts capable of directly functionalizing the C-H bonds on the benzene ring or even the cyclopropyl group, leaving the halogens intact for subsequent reactions. This would dramatically increase the molecular complexity that can be built from this starting material. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nbinno.com
Expansion of Applications in Advanced Materials and Device Technologies
Halogenated organic compounds are frequently used in the development of advanced materials due to their influence on electronic properties, thermal stability, and chemical resistance. chemimpex.com The incorporation of the cyclopropyl group adds rigidity and unique steric and electronic properties.
Emerging opportunities in materials science include:
Organic Electronics: Using this compound as a precursor for synthesizing novel organic semiconductors, liquid crystals, or components for Organic Light-Emitting Diodes (OLEDs). The specific substitution pattern can be leveraged to tune the electronic properties of the final materials.
Specialty Polymers: Incorporating this molecule as a monomer or cross-linking agent to create polymers with enhanced properties like flame retardancy (due to the halogens), improved thermal stability, and specific refractive indices. chemimpex.com
Functional Coatings: Designing derivatives that can be applied as functional coatings with tailored properties such as hydrophobicity, chemical resistance, or specific optical characteristics.
Targeted Design of Derivatives for Specific Pharmacological or Agrochemical Targets
Substituted halobenzenes are a cornerstone of medicinal chemistry and agrochemical development. chemimpex.com They serve as key intermediates in the synthesis of a wide range of biologically active molecules. chemimpex.com The trifluoromethoxy-substituted analogue, for example, is highly attractive for pharmaceutical applications due to its electronic properties and metabolic stability. nbinno.com Similarly, a related isopropyl derivative has been investigated in the context of pesticides. google.com
Future work in this area will involve:
Scaffold for Drug Discovery: Utilizing this compound as a central scaffold. The bromo and chloro positions can be functionalized through cross-coupling reactions to generate large libraries of compounds for high-throughput screening against various biological targets.
Bioisosteric Replacement: Investigating the cyclopropyl group as a bioisostere for other chemical groups in known active molecules to improve properties like metabolic stability, binding affinity, or cell permeability.
Agrochemicals: Designing novel herbicides, insecticides, or fungicides based on this scaffold. The specific halogenation pattern is a known feature in many commercial pesticides.
| Potential Application Area | Rationale for Use | Example of Related Compound Application |
| Pharmaceuticals | The molecule serves as a versatile intermediate for building complex drug candidates. nbinno.com | 1-Bromo-2-chloro-4-fluorobenzene is a building block for brilanestrant, a breast cancer drug. ossila.com |
| Agrochemicals | The halogenated structure is a common motif in pesticides. chemimpex.comgoogle.com | 2-Bromo-4-chloro-1-isopropylbenzene is explored for its potential as a pesticide. google.com |
| Materials Science | Halogenation can enhance thermal stability and chemical resistance in polymers and electronic materials. chemimpex.com | 2-Bromo-4-chloro-1-nitro-benzene is used to modify polymer properties. chemimpex.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design
The complexity of chemical synthesis and materials design is a significant challenge that can be addressed by computational tools. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful assets for accelerating research and development. acs.orgnih.gov
The integration of AI and ML with research on this compound can lead to:
Predictive Synthesis: Using ML algorithms trained on vast reaction databases to predict the most efficient and selective synthetic routes to this compound and its derivatives. cam.ac.uk These tools can function like a "GPS for chemistry," suggesting optimal reaction pathways. cam.ac.uk
Reaction Outcome Prediction: AI models can predict the likely products, yields, and side reactions when subjecting this compound to various reagents and conditions, with accuracies that can exceed those of trained chemists. cam.ac.uk This reduces the need for trial-and-error experimentation.
Virtual Screening and Design: Employing AI to design and screen virtual libraries of derivatives for specific properties. For instance, ML models can predict the pharmacological activity of a derivative against a particular protein target or forecast the electronic properties of a polymer derived from it, allowing researchers to prioritize the most promising candidates for synthesis. miragenews.com
Constraint-Based Modeling: New AI models can incorporate fundamental physical principles, like the conservation of mass, to provide more accurate and reliable predictions of reaction outcomes, moving beyond simple pattern recognition to a more scientifically grounded approach. miragenews.com
By leveraging these computational tools, the discovery and optimization of new applications for this compound in medicine, agriculture, and materials science can be significantly accelerated.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-Bromo-4-chloro-1-cyclopropylbenzene with high purity, and how can they be addressed methodologically?
- Answer : Synthesis often involves halogenation or cyclopropane ring introduction via cross-coupling (e.g., Suzuki-Miyaura reactions). Key challenges include regioselectivity in bromination/chlorination and stability of the cyclopropane ring under reaction conditions.
- Purity Optimization : Use high-performance liquid chromatography (HPLC) or GC to monitor intermediates, as described for structurally similar bromo-chloro compounds (e.g., >97.0% purity criteria in ).
- Cyclopropane Stability : Avoid strong acids/bases that may destabilize the cyclopropane moiety; employ mild conditions like low-temperature lithiation (referenced in for analogous cyclopropylmethoxy derivatives) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation account for structural complexity?
- Answer :
- NMR : Use - and -NMR to confirm substituent positions and cyclopropane geometry. Coupling constants (e.g., ) help distinguish ortho/meta/para halogen placement.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 231.517, as per ).
- IR Spectroscopy : Compare with NIST reference spectra (e.g., gas-phase IR data for bromo-chloro-fluorobenzene analogs in ) to validate functional groups.
- Note : Impurities from incomplete halogenation (e.g., residual 4-bromo-2-chlorophenylacetic acid in ) require careful baseline correction .
Advanced Research Questions
Q. How does the electronic influence of the cyclopropane ring affect the reactivity of this compound in cross-coupling reactions?
- Answer : The cyclopropane ring introduces strain and electron-withdrawing effects, altering reactivity:
- Suzuki Coupling : The bromine substituent is more reactive than chlorine due to lower C-Br bond strength. However, steric hindrance from the cyclopropane may slow transmetallation. Optimize using Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity (as inferred from biphenyl synthesis in ).
- Nucleophilic Substitution : Chlorine at position 4 is less reactive than bromine; substitution here may require strong bases (e.g., LDA) or polar aprotic solvents (DMF/DMSO) .
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points) for this compound?
- Answer : Discrepancies often arise from polymorphic forms or impurities.
- Reproducibility : Standardize synthesis protocols (e.g., recrystallization solvents listed for 4-bromo-3-chlorophenol in ).
- Analytical Cross-Validation : Use differential scanning calorimetry (DSC) to confirm melting points and dynamic light scattering (DLS) for solubility profiles. Compare with databases like PubChem (referenced in ) .
Q. What strategies are recommended for investigating the biological activity of this compound, given its structural similarity to agrochemical intermediates?
- Answer :
- In Silico Screening : Perform docking studies using bromo-chloro-cyclopropyl motifs as pharmacophores (analogous to pesticide precursors in ).
- In Vitro Assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, as in ) with dose-response curves.
- Metabolic Stability : Assess cytochrome P450 interactions via LC-MS/MS, noting potential halogen-driven toxicity (e.g., bioactivation pathways for chlorinated aromatics in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
